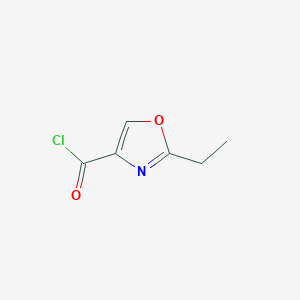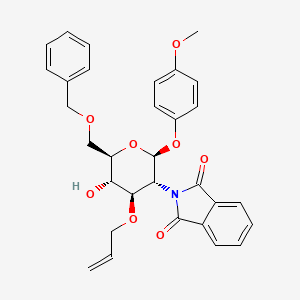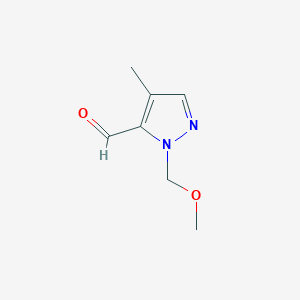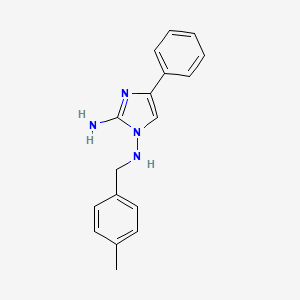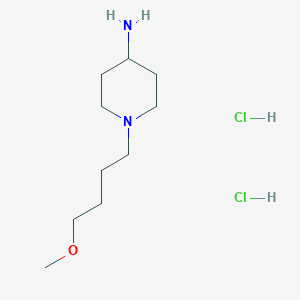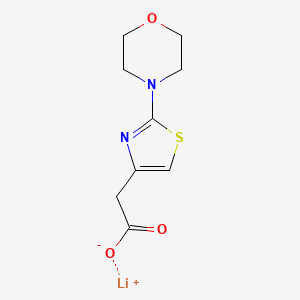
2-(3-(4-Methylpiperidin-1-yl)-3-oxopropyl)phenylboronic acid
描述
2-(3-(4-Methylpiperidin-1-yl)-3-oxopropyl)phenylboronic acid, also known as MPB, is a boronic acid derivative that has been widely used in scientific research for its unique properties. MPB is a small molecule that can be easily synthesized and modified to suit various research needs.
科学研究应用
2-(3-(4-Methylpiperidin-1-yl)-3-oxopropyl)phenylboronic acid has been used in a variety of scientific research applications, including drug discovery, chemical biology, and proteomics. 2-(3-(4-Methylpiperidin-1-yl)-3-oxopropyl)phenylboronic acid is a potent inhibitor of serine hydrolases, which are enzymes that play a crucial role in many biological processes. 2-(3-(4-Methylpiperidin-1-yl)-3-oxopropyl)phenylboronic acid has been used to identify and study the functions of various serine hydrolases, including fatty acid amide hydrolase, carboxylesterase, and acetylcholinesterase.
作用机制
The mechanism of action of 2-(3-(4-Methylpiperidin-1-yl)-3-oxopropyl)phenylboronic acid involves the formation of a covalent bond between the boron atom of 2-(3-(4-Methylpiperidin-1-yl)-3-oxopropyl)phenylboronic acid and the active site of the serine hydrolase enzyme. This covalent bond inhibits the activity of the enzyme and prevents it from carrying out its biological function.
Biochemical and physiological effects:
2-(3-(4-Methylpiperidin-1-yl)-3-oxopropyl)phenylboronic acid has been shown to have a range of biochemical and physiological effects in various experimental systems. Inhibition of serine hydrolases by 2-(3-(4-Methylpiperidin-1-yl)-3-oxopropyl)phenylboronic acid can lead to changes in lipid metabolism, neurotransmitter signaling, and immune function. 2-(3-(4-Methylpiperidin-1-yl)-3-oxopropyl)phenylboronic acid has also been shown to have anti-inflammatory effects in animal models of inflammation.
实验室实验的优点和局限性
One of the major advantages of using 2-(3-(4-Methylpiperidin-1-yl)-3-oxopropyl)phenylboronic acid in lab experiments is its specificity for serine hydrolases. 2-(3-(4-Methylpiperidin-1-yl)-3-oxopropyl)phenylboronic acid can be used to selectively inhibit the activity of a particular serine hydrolase, allowing researchers to study its function in isolation. However, 2-(3-(4-Methylpiperidin-1-yl)-3-oxopropyl)phenylboronic acid can also have off-target effects, and its potency can vary depending on the experimental system. Additionally, 2-(3-(4-Methylpiperidin-1-yl)-3-oxopropyl)phenylboronic acid can be toxic to cells at high concentrations, which can limit its use in certain experiments.
未来方向
There are many potential future directions for research involving 2-(3-(4-Methylpiperidin-1-yl)-3-oxopropyl)phenylboronic acid. One area of interest is the development of 2-(3-(4-Methylpiperidin-1-yl)-3-oxopropyl)phenylboronic acid-based probes for imaging serine hydrolase activity in vivo. Another potential direction is the use of 2-(3-(4-Methylpiperidin-1-yl)-3-oxopropyl)phenylboronic acid as a tool for studying the role of serine hydrolases in disease states, such as cancer and neurodegenerative disorders. Finally, the development of more potent and selective inhibitors of serine hydrolases based on the structure of 2-(3-(4-Methylpiperidin-1-yl)-3-oxopropyl)phenylboronic acid is an area of ongoing research.
属性
IUPAC Name |
[2-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BNO3/c1-12-8-10-17(11-9-12)15(18)7-6-13-4-2-3-5-14(13)16(19)20/h2-5,12,19-20H,6-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHDIASTVRIUJJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1CCC(=O)N2CCC(CC2)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401161976 | |
| Record name | Boronic acid, B-[2-[3-(4-methyl-1-piperidinyl)-3-oxopropyl]phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401161976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(4-Methylpiperidin-1-yl)-3-oxopropyl)phenylboronic acid | |
CAS RN |
1704063-65-9 | |
| Record name | Boronic acid, B-[2-[3-(4-methyl-1-piperidinyl)-3-oxopropyl]phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1704063-65-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[2-[3-(4-methyl-1-piperidinyl)-3-oxopropyl]phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401161976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



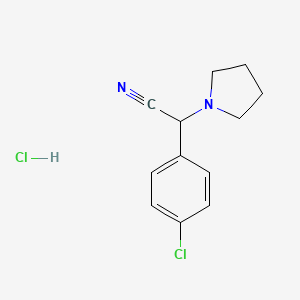
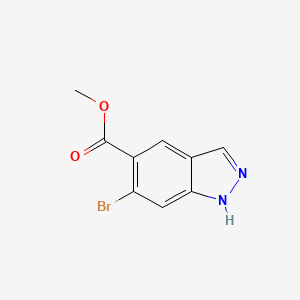
![3-Methyl-4-[methyl(methylsulfonyl)amino]benzoic acid](/img/structure/B1434094.png)
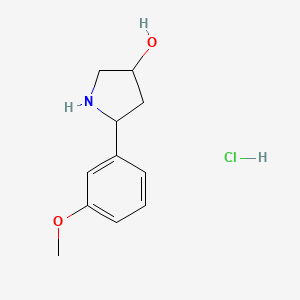
![Methyl 4-[(4-chlorophenyl)(methylsulfonyl)amino]butanoate](/img/structure/B1434101.png)
![N-Benzyl-N-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]-2-chloroacetamide](/img/structure/B1434102.png)
